MAM-2201 N-Pentansäure-Metabolit

Übersicht

Beschreibung

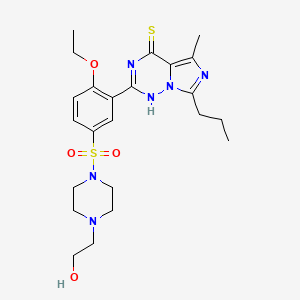

MAM2201 N-pentanoic acid metabolite is a synthetic cannabinoid metabolite. It is a potential phase 1 metabolite of MAM2201 or JWH 122, based on the known metabolism of similar compounds . The compound is structurally related to AM2201 and JWH 122, both of which display high affinities for cannabinoid receptors . The physiological and toxicological properties of MAM2201 N-pentanoic acid metabolite have not been fully evaluated .

Wissenschaftliche Forschungsanwendungen

MAM2201 N-Pentansäure-Metabolit wird hauptsächlich in der wissenschaftlichen Forschung verwendet, insbesondere in den Bereichen forensische Chemie und Toxikologie . Es dient als analytischer Referenzstandard für den Nachweis und die Quantifizierung von synthetischen Cannabinoiden und deren Metaboliten in biologischen Proben . Die Verbindung wird auch in Massenspektrometrie- und Flüssigchromatographie-Massenspektrometrie (LC-MS)-Anwendungen verwendet, um den Metabolismus und die Pharmakokinetik von synthetischen Cannabinoiden zu untersuchen .

5. Wirkmechanismus

Der Wirkmechanismus von MAM2201 N-Pentansäure-Metabolit beinhaltet seine Interaktion mit Cannabinoid-Rezeptoren, insbesondere den CB1- und CB2-Rezeptoren . Die Verbindung weist eine hohe Affinität zu diesen Rezeptoren auf, was zu verschiedenen physiologischen Wirkungen führt. Die Bindung der Verbindung an CB1-Rezeptoren ist mit Veränderungen der Motorik und sensorischen Funktionen sowie mit Gedächtnisstörungen verbunden . Die genauen molekularen Ziele und Pfade, die an diesen Wirkungen beteiligt sind, werden noch untersucht .

Wirkmechanismus

Target of Action

MAM-2201 N-pentanoic acid metabolite, also known as JWH-122 N-Pentanoic Acid, is a potential phase 1 metabolite of MAM-2201 . MAM-2201 is a synthetic cannabinoid (CB) that is closely related, structurally, to AM2201 and JWH 122 . These compounds display high affinities for both CB1 and CB2 receptors , with a preference for the CB1 receptor .

Mode of Action

The compound interacts with its targets, the CB1 and CB2 receptors, through a CB1 receptor mediated mechanism of action . This interaction induces visual, acoustic, and tactile impairments .

Biochemical Pathways

The metabolic pathways of MAM-2201 involve multiple Cytochrome P450 (CYP) enzymes . The CYP3A4 enzyme plays a prominent role in MAM-2201 metabolism, and CYP1A2, CYP2B6, CYP2C8, and CYP2C9 enzymes play major roles in the formation of some metabolites .

Pharmacokinetics

It is known that mam-2201 is extensively metabolized by multiple cyp enzymes . This indicates that the metabolite and its parent compound should be used as markers of MAM-2201 abuse and toxicity .

Result of Action

The administration of MAM-2201 results in a range of effects. It impairs motor, sensorimotor, prepulse inhibition, and memory functions in mice . These effects were fully prevented by pretreatment with a CB1 receptor antagonist/partial agonist AM-251 , indicating the crucial role of the CB1 receptor in mediating these effects.

Action Environment

It is known that the compound is illegally marketed in “spice” products and as “synthacaine” for its psychoactive effects . Multiple cases of intoxication and impaired driving have been linked to MAM-2201 consumption . These findings point to the potential public health burden that these synthetic cannabinoids may pose, with particular emphasis on impaired driving and workplace performance .

Biochemische Analyse

Biochemical Properties

MAM-2201 N-pentanoic acid metabolite is a product of the metabolism of MAM-2201, a synthetic cannabinoid It is suggested that defluorination is a major metabolic pathway for MAM-2201, and N-dealkylation is a common but minor pathway for the naphthoylindole-type synthetic cannabinoids in humans .

Cellular Effects

Studies on MAM-2201, the parent compound, have shown that it can induce cytotoxic effects in primary neuron-like cells (hNLCs) and human D384-astrocytes . These effects occurred in a concentration- and time-dependent manner .

Molecular Mechanism

It is known that MAM-2201, the parent compound, binds the CB1 and CB2 receptors with high affinity . This suggests that the metabolite may also interact with these receptors, potentially influencing their activity.

Temporal Effects in Laboratory Settings

Studies on MAM-2201 have shown that its effects on cell viability, metabolic function, apoptosis, morphology, and neuronal markers can appear early (3 hours) and persist after 24 and 48 hours .

Dosage Effects in Animal Models

There is limited information available on the dosage effects of MAM-2201 N-pentanoic acid metabolite in animal models. Studies on MAM-2201 have shown that systemic administration of MAM-2201 (0.01–1 mg/kg) reduced startle amplitude in mice only at 1 mg/kg .

Metabolic Pathways

MAM-2201 N-pentanoic acid metabolite is a product of the metabolism of MAM-2201. Defluorination is a major metabolic pathway for MAM-2201, and N-dealkylation is a common but minor pathway for the naphthoylindole-type synthetic cannabinoids in humans .

Vorbereitungsmethoden

The preparation of MAM2201 N-pentanoic acid metabolite involves synthetic routes that are similar to those used for other synthetic cannabinoids. The compound is typically synthesized through a series of chemical reactions that include the formation of the indole core, followed by the addition of the naphthoyl group and the pentanoic acid side chain . The reaction conditions often involve the use of solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and ethanol .

Analyse Chemischer Reaktionen

MAM2201 N-Pentansäure-Metabolit unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um verschiedene Oxidationsprodukte zu bilden.

Reduktion: Reduktionsreaktionen können zur Bildung reduzierter Metaboliten führen.

Substitution: Die Verbindung kann Substitutionsreaktionen eingehen, insbesondere an den Indol- und Naphthoyl-Molekülteilen.

Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel wie Kaliumpermanganat und Reduktionsmittel wie Lithiumaluminiumhydrid. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab .

Vergleich Mit ähnlichen Verbindungen

MAM2201 N-Pentansäure-Metabolit ist strukturell ähnlich anderen synthetischen Cannabinoiden wie AM2201 und JWH 122 . Diese Verbindungen teilen einen gemeinsamen Indol-Kern und eine Naphthoyl-Gruppe, unterscheiden sich aber in ihren Seitenketten und spezifischen Substitutionen. Die Einzigartigkeit von MAM2201 N-Pentansäure-Metabolit liegt in seiner spezifischen Pentansäure-Seitenkette, die sein Stoffwechselprofil und seine Rezeptorbindungsaffinität beeinflusst .

Ähnliche Verbindungen

- AM2201

- JWH 122

- JWH 210 N-Pentansäure-Metabolit

Eigenschaften

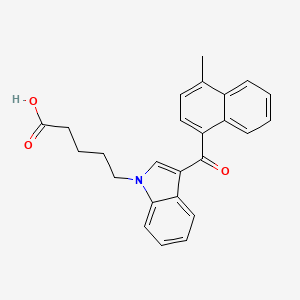

IUPAC Name |

5-[3-(4-methylnaphthalene-1-carbonyl)indol-1-yl]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23NO3/c1-17-13-14-21(19-9-3-2-8-18(17)19)25(29)22-16-26(15-7-6-12-24(27)28)23-11-5-4-10-20(22)23/h2-5,8-11,13-14,16H,6-7,12,15H2,1H3,(H,27,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXHVTSVFMMQERU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C2=CC=CC=C12)C(=O)C3=CN(C4=CC=CC=C43)CCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201017836 | |

| Record name | MAM-2201 N-pentanoic acid metabolite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201017836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

385.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1537889-09-0 | |

| Record name | MAM-2201 N-pentanoic acid metabolite | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1537889090 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MAM-2201 N-pentanoic acid metabolite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201017836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-((4-METHYL-1-NAPHTHALENYL)CARBONYL)1H-INDOLE-1-PENTANOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8RE71H2V65 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(2R,3S,5R)-3-hydroxy-5-(5-iodo-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl 4-nitrobenzoate](/img/structure/B590364.png)

![[3-(2,6-Dichlorophenyl)-5-methyl-4-isoxazolyl]carbonyl N3-Acetylpenicilloic Acid](/img/structure/B590378.png)

![(2R,4S)-2-[(R)-Carboxy-[[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]methyl]-3-[2-[[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]acetyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid](/img/structure/B590379.png)

![(6R-trans)-7-Amino-8-oxo-3-[(1H-tetrazol-5-ylthio)methyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid](/img/structure/B590382.png)

![N-[1-(6-Benzothiazolyl)-2-methyl-1H-benzimidazol-5-yl]acetamide](/img/structure/B590387.png)